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Compound of Interest

Compound Name: n,3-dimethylbutanamide

Cat. No.: B1633665

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and spectral characteristics of N,3-dimethylbutanamide, a secondary amide of
interest in various chemical and pharmaceutical research contexts.

Molecular Structure and Identification

N,3-dimethylbutanamide is an acyclic amide with a branched alkyl chain. Its structure
consists of a butanamide backbone with a methyl group attached to the nitrogen atom (N-
methyl) and another methyl group at position 3 of the butyl chain.

Figure 1. 2D Chemical Structure of N,3-dimethylbutanamide.

Table 1: Chemical Identifiers and General Properties
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Property Value Reference

IUPAC Name N,3-dimethylbutanamide [1]
N-Methylisovaleramide,

Synonyms ) ) [1]
Butanamide, N,3-dimethyl-

CAS Number 21458-36-6 [11[2]

Molecular Formula CeH13NO [1112]

Molecular Weight 115.17 g/mol [1]

Canonical SMILES

CC(C)CC(=O)NC

[1](2]

| INChiKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N |[1] |

Physicochemical and Computed Properties

The following table summarizes key computed properties that are valuable for understanding

the molecule's behavior in various chemical and biological systems, including its solubility,

permeability, and potential for intermolecular interactions.

Table 2: Computed Physicochemical Properties

Property Value Reference
XLogP3 (Octanol-Water
- .. 0.8 [1]

Partition Coefficient)
Topological Polar Surface Area

poiog 29.1 A2 [2]
(TPSA)
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

ydrog p 1 2]
Count
Rotatable Bond Count 2 [2]
Complexity 78.6 [2]
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| Monoisotopic Mass | 115.099714038 Da |[2] |

Experimental Protocols

A standard and reliable method for the synthesis of N,3-dimethylbutanamide is the amidation

of 3-methylbutanoic acid with methylamine. This reaction typically requires the activation of the

carboxylic acid to facilitate nucleophilic attack by the amine.

Protocol: Amidation via Acyl Chloride Intermediate

This protocol is a common laboratory procedure for forming amides.[3]

 Activation of Carboxylic Acid:

[¢]

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
1.0 equivalent of 3-methylbutanoic acid in an anhydrous aprotic solvent (e.g.,
dichloromethane or THF).

Slowly add 1.1 to 1.2 equivalents of thionyl chloride (SOCI2) or oxalyl chloride at O °C.

Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until
the evolution of gas (HCl and SOz or CO and CO3) ceases. This indicates the formation of
the intermediate, 3-methylbutanoyl chloride.

Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.

¢ Amidation Reaction:

Dissolve the crude 3-methylbutanoyl chloride in a fresh portion of anhydrous
dichloromethane.

In a separate flask, prepare a solution of 2.2 equivalents of methylamine in
dichloromethane. An excess is used to react with the acyl chloride and to neutralize the
HCI by-product.

Cool the acyl chloride solution to 0 °C in an ice bath.

Slowly add the methylamine solution dropwise to the stirred acyl chloride solution.
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o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

o Work-up and Purification:
o Quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with dilute HCI (to
remove excess methylamine), saturated sodium bicarbonate solution (to remove any
unreacted carboxylic acid), and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter the drying agent and concentrate the filtrate under reduced pressure to yield the
crude N,3-dimethylbutanamide.

o The crude product can be further purified by vacuum distillation or column
chromatography on silica gel.
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Figure 2. General workflow for the synthesis of N,3-dimethylbutanamide.

Standard analytical techniques are used to confirm the structure and purity of the synthesized
N,3-dimethylbutanamide.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to elucidate
the carbon-hydrogen framework.

« Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the amide
C=0 and N-H bonds.
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e Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of
the molecule.

Spectroscopic Data

While a comprehensive public database of spectra for N,3-dimethylbutanamide is not readily
available, the expected spectral characteristics can be predicted based on its structure and
data from similar amide compounds.[4]

Table 3: Predicted *H NMR Spectral Data (in CDCls)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~55-6.5 Broad Singlet 1H N-H
~2.80 Doublet 3H N-CHs
~2.10 Doublet 2H -CH2-C=0
~2.00 Multiplet 1H -CH(CHs)2

| ~ 0.95 | Doublet | 6H | -CH(CHs): |

Table 4: Predicted 13C NMR Spectral Data (in CDCIs)

Chemical Shift (6, ppm) Assignment

~173 C=0 (Amide Carbonyl)
~50 -CH2-C=0

~ 26 N-CHs

~ 25 -CH(CH3)2

| ~ 22 | -CH(CHa)z |

Table 5: Predicted IR Spectroscopy Data
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Wavenumber (cm~—?) Vibration Type Functional Group
~ 3300 (broad) N-H Stretch Secondary Amide
~ 2960 - 2870 C-H Stretch Alkyl Groups

~ 1640 (strong) C=0 Stretch (Amide | band) Secondary Amide

| ~ 1550 | N-H Bend (Amide Il band) | Secondary Amide |

Mass Spectrometry: In an electron ionization mass spectrum, the molecular ion peak (M)
would be expected at m/z = 115. Key fragmentation patterns would likely involve the cleavage

of the amide bond and loss of alkyl fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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